molecular formula C21H17N3O2S B2664462 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 845661-35-0

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2664462
CAS RN: 845661-35-0
M. Wt: 375.45
InChI Key: PKZDUEUZDLPGLZ-UHFFFAOYSA-N
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Description

The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidine moiety and a dihydroquinoline moiety. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Antitumor Evaluation : This compound, as part of a class of novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones, has been synthesized for antitumor evaluation. The cytotoxic activity of these derivatives was assessed in vitro against human cancer cell lines, revealing structure-activity relationships important for pharmacophore potency and selectivity (Iribarra et al., 2012).

Condensed Isoquinolines Synthesis : The treatment of specific benzoic acids with acetic anhydride led to the formation of thieno and pyrimido isoquinoline diones. This work demonstrates the synthetic versatility of compounds related to the 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone structure in producing complex heterocyclic systems (Zadorozhny et al., 2008).

Enantiopure Synthesis for TLR4 Antagonists and Opioid Ligands : The synthesis of enantiopure derivatives of nornaltrexones, which share a structural motif with the compound , highlights the search for novel Toll-like receptor 4 (TLR4) antagonists and opioid ligands. This research emphasizes the potential for developing new therapeutic agents based on the manipulation of specific structural elements (Selfridge et al., 2014).

Antituberculosis and Cytotoxicity Studies : A series of heteroarylthioquinoline derivatives, synthesized through Friedlander annulation, demonstrated significant in vitro activity against Mycobacterium tuberculosis. This research showcases the compound's potential application in addressing bacterial infections, with specific derivatives showing no toxic effects against mouse fibroblast cell lines (Chitra et al., 2011).

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-18(24-11-5-7-14-6-1-3-9-16(14)24)12-27-21-20-19(22-13-23-21)15-8-2-4-10-17(15)26-20/h1-4,6,8-10,13H,5,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDUEUZDLPGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

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